molecular formula C13H19NO B3073391 {1-[(2-Methylphenyl)methyl]pyrrolidin-2-yl}methanol CAS No. 1017479-59-2

{1-[(2-Methylphenyl)methyl]pyrrolidin-2-yl}methanol

Cat. No. B3073391
CAS RN: 1017479-59-2
M. Wt: 205.3 g/mol
InChI Key: NAZBPAZVTWCPGW-UHFFFAOYSA-N
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Description

The compound “{1-[(2-Methylphenyl)methyl]pyrrolidin-2-yl}methanol” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, new compounds were obtained by the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid to give the intermediate derivatives .


Molecular Structure Analysis

The molecular structure of “{1-[(2-Methylphenyl)methyl]pyrrolidin-2-yl}methanol” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The ring is non-planar, which allows for increased three-dimensional coverage . The compound also contains a methylphenyl group and a methanol group attached to the pyrrolidine ring .

Scientific Research Applications

Synthesis and Structural Characterization

  • Triprolidinium Dichloranilate–Chloranilic Acid–Methanol–Water Complex : The study detailed the crystal structure of a complex involving a triprolidinium cation, highlighting the interactions that stabilize the crystal structure, including N—H⋯O, O—H⋯O, and C—H⋯O interactions, along with π–π interactions. This research demonstrates the intricate interactions possible with pyrrolidine derivatives in crystalline forms (Dayananda et al., 2012).

  • Synthesis of 5-methoxylated 3-pyrrolin-2-ones : A process for generating 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones was investigated, showcasing the utility of these compounds in the synthesis of agrochemicals and medicinal compounds. This highlights the synthetic versatility and potential of pyrrolidine derivatives (Ghelfi et al., 2003).

  • Metal-Free Reduction of Nitro Aromatic Compounds : Research demonstrated that (2-pyridyl)phenyl methanol can act as a hydrogen donor for the reduction of nitro aromatic compounds, outlining a domino process for the one-pot formation of β-amino esters. This illustrates a significant application in organic synthesis, showing how related compounds can facilitate complex chemical transformations (Giomi et al., 2011).

  • Boric Acid Ester Intermediates with Benzene Rings : A study on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds presented their synthesis, crystal structure, and DFT study. It highlighted the potential of these compounds in the development of new materials and chemical intermediates, with detailed analysis on their molecular structures and physicochemical properties (Huang et al., 2021).

properties

IUPAC Name

[1-[(2-methylphenyl)methyl]pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-5-2-3-6-12(11)9-14-8-4-7-13(14)10-15/h2-3,5-6,13,15H,4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZBPAZVTWCPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(2-Methylphenyl)methyl]pyrrolidin-2-yl}methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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